N-Acetyl-L-arginine

Overview

Description

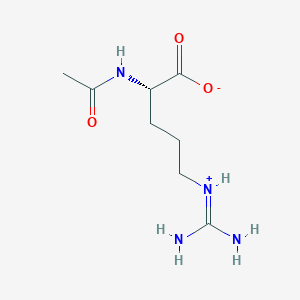

N-Acetyl-L-arginine (NALA) is an acetylated derivative of L-arginine, characterized by the acetylation of the α-amino group. Its molecular formula is C₈H₁₆N₄O₃ (molecular weight: 216.24 g/mol), and it is structurally defined as (2S)-2-acetamido-5-(diaminomethylideneamino)pentanoic acid . NALA plays diverse roles in biological systems:

- Metabolic Precursor: Acts as an intermediate in arginine biosynthesis and is a substrate for enzymes like clavaminate synthase (CAS), enabling stereoselective hydroxylation without byproduct formation .

- Biomarker: Elevated in hyperargininemia, uremia, and glaucoma, and detected in foods like apples and lychees .

- Therapeutic Applications: Enhances protein stability in formulations (e.g., IVIG and etanercept) by suppressing agitation-induced aggregation more effectively than arginine monohydrochloride .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Acetyl-L-arginine can be synthesized through the acylation of L-arginine. The process involves reacting L-arginine with acetic anhydride or acetyl chloride under controlled conditions. The reaction typically requires a solvent such as water or ethanol and is carried out at a temperature range of 0-25°C to ensure the stability of the product.

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of biocatalysts to enhance the efficiency of the reaction. Enzymatic methods using N-acetyltransferase can be employed to achieve high yields. Additionally, the use of engineered microorganisms, such as Escherichia coli, has been explored to produce this compound through fermentation processes .

Chemical Reactions Analysis

Types of Reactions: N-Acetyl-L-arginine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form N-acetyl-L-citrulline.

Reduction: Reduction reactions can convert this compound back to L-arginine.

Substitution: The acetyl group can be substituted with other acyl groups under specific conditions.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide or potassium permanganate.

Reducing Agents: Sodium borohydride or lithium aluminum hydride.

Substitution Reagents: Acyl chlorides or anhydrides.

Major Products Formed:

Oxidation: N-acetyl-L-citrulline.

Reduction: L-arginine.

Substitution: Various N-acyl-L-arginine derivatives.

Scientific Research Applications

Introduction to N-Acetyl-L-arginine

This compound is a derivative of the amino acid L-arginine, which has gained attention for its potential therapeutic applications in various fields of medicine. This compound is known for its role in enhancing nitric oxide production, which is crucial for numerous physiological processes, including vasodilation and immune response modulation. The following sections explore the scientific research applications of this compound, supported by case studies and data tables.

Clinical Studies

-

Hypertension and Type 2 Diabetes :

A study involving the administration of N-acetylcysteine combined with L-arginine showed significant improvements in arterial blood pressure and cholesterol levels among patients with type 2 diabetes and hypertension. This combination therapy improved endothelial function by enhancing nitric oxide production while reducing oxidative stress, indicating a potential for this compound in cardiovascular prevention strategies . -

Endothelial Function :

Research demonstrated that supplementation with L-arginine (and by extension, this compound) improved endothelial function in hypertensive patients, suggesting its role as a potential antiatherogenic therapy .

| Study Focus | Population | Findings |

|---|---|---|

| Hypertension & Diabetes | 24 male patients | Reduced systolic/diastolic blood pressure; improved cholesterol levels |

| Endothelial Function | Hypertensive patients | Enhanced nitric oxide bioavailability; improved endothelial function |

Clinical Studies

- Arthritis Models :

In preclinical studies, L-arginine was found to inhibit arthritis progression and bone loss across multiple models, including collagen-induced arthritis. The compound's ability to switch metabolic pathways from glycolysis to oxidative phosphorylation in inflammatory cells was highlighted as a key mechanism .

| Study Focus | Model Type | Findings |

|---|---|---|

| Arthritis Inhibition | Collagen-induced arthritis | Blocked osteoclast formation; reduced bone erosion |

Clinical Studies

- Asthma Treatment :

A study on the effects of L-arginine supplementation in asthma patients showed that while there was no significant reduction in overall exacerbations, specific patient subgroups exhibited improvements in lung function metrics .

| Study Focus | Population | Findings |

|---|---|---|

| Asthma Management | 50 subjects | No overall improvement; specific subgroup showed increased lung function |

Safety and Tolerability

This compound has been reported to have a good safety profile across various studies. No adverse effects were noted during clinical trials involving its administration alongside other compounds like N-acetylcysteine . This suggests that it can be considered for long-term use in therapeutic settings.

Mechanism of Action

N-Acetyl-L-arginine exerts its effects by interacting with various molecular targets and pathways:

Nitric Oxide Production: It serves as a substrate for nitric oxide synthase, leading to the production of nitric oxide, a critical signaling molecule in the cardiovascular system.

Antioxidant Activity: The compound scavenges reactive oxygen species, thereby protecting cells from oxidative stress.

Enzyme Regulation: this compound modulates the activity of enzymes involved in the urea cycle and amino acid metabolism.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

L-Arginine

Key Distinction : Acetylation alters enzymatic specificity and enhances stability in biopharmaceutical formulations.

Other Acetylated Amino Acids

N-Acetylglutamate (NAG)

Key Distinction : NAG’s dual role in arginine synthesis (lower organisms) and urea cycle (vertebrates) contrasts with NALA’s specialized roles in metabolism and disease.

C-3 Hydroxylated Arginine Derivatives

Synthetic derivatives like (2S,3R)-N-acetyl-C-3-hydroxy-Arg are synthesized via dynamic kinetic resolution (DKR) .

- Enzymatic Specificity : NALA is a superior substrate for CAS compared to ornithine derivatives, enabling clean hydroxylation without alkene byproducts .

- Applications : Hydroxylated derivatives are explored for antibiotic synthesis (e.g., clavulanic acid) .

Functional Comparison in Specific Contexts

Protein Stabilization

Mechanism : NALA’s acetyl group reduces charge-mediated interactions, minimizing destabilization of protein tertiary structures .

Metabolic Stress Response

Under saline-alkali stress, NALA accumulation in plants (1.45-fold increase) is less pronounced compared to betaine (14.27-fold) but significant in amino acid biosynthesis pathways .

Biological Activity

N-Acetyl-L-arginine (NALA) is a derivative of the amino acid L-arginine, which has garnered attention for its potential biological activities, particularly in the fields of cardiovascular health, immune function, and metabolic regulation. This article explores the biological activity of NALA, supported by research findings, case studies, and data tables.

Overview of this compound

NALA is synthesized from L-arginine through acetylation, which enhances its stability and bioavailability. It serves as a precursor to nitric oxide (NO), a critical signaling molecule involved in various physiological processes, including vasodilation and immune response modulation.

- Nitric Oxide Production : NALA can be converted into NO via nitric oxide synthase (NOS), contributing to vasodilation and improved blood flow. This mechanism is crucial for cardiovascular health and has implications in conditions like hypertension and heart disease .

- Antioxidant Properties : NALA may exhibit antioxidant effects by enhancing the activity of antioxidant enzymes, thereby reducing oxidative stress in cells. Studies indicate that supplementation with NALA can improve the antioxidant defense system in skeletal muscle cells .

- Immune Modulation : Research suggests that NALA influences T cell metabolism and enhances their survival by promoting oxidative phosphorylation over glycolysis. This shift is vital for generating memory T cells with improved anti-tumor capabilities .

Case Studies

- Type 2 Diabetes and Hypertension : A double-blind study involving 24 male patients with type 2 diabetes showed that long-term administration of NALA reduced oxidative stress markers compared to placebo. Patients receiving NALA demonstrated improved metabolic profiles, suggesting its potential role in managing diabetic complications .

- Asthma Management : In a randomized trial assessing L-arginine supplementation (including NALA) in patients with severe asthma, no significant reduction in exacerbations was observed. However, the study highlighted the need for further investigation into the role of arginine derivatives in respiratory conditions .

Data Tables

Clinical Implications

The biological activity of NALA presents several clinical implications:

- Cardiovascular Health : By enhancing NO production, NALA may help manage hypertension and improve endothelial function.

- Metabolic Disorders : Its antioxidant properties may be beneficial in conditions characterized by oxidative stress, such as diabetes.

- Immunotherapy : The modulation of T cell activity suggests potential applications in cancer immunotherapy.

Q & A

Basic Research Questions

Q. How can N-Acetyl-L-arginine be quantified in biological samples, and what methodological considerations are critical for accuracy?

- Method : Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV or fluorescence detection is widely used. For example, a C18 column with a mobile phase of 0.1% trifluoroacetic acid (TFA) in water/acetonitrile gradients allows separation of this compound from other guanidino compounds. Calibration curves using synthetic standards are essential .

- Validation : Include recovery tests (spiked samples) and cross-validate with mass spectrometry (MS) to confirm specificity, especially in complex matrices like serum or urine .

Q. What is the role of this compound in cellular and metabolic processes?

- Biosynthetic Precursor : It serves as a precursor in arginine biosynthesis, linking to nitric oxide (NO) production and urea cycle regulation. Elevated levels in hyperargininemia patients suggest its role in metabolic dysregulation .

- Cellular Health : In preclinical models, it correlates with intestinal barrier integrity and reduced colitis susceptibility, likely via arginine-dependent pathways .

Q. What are the standard protocols for detecting this compound in preclinical studies?

- Sample Preparation : Deproteinize serum/plasma using acetonitrile or methanol (1:4 v/v) to avoid interference. Centrifuge at 10,000 × g for 10 minutes .

- Analytical Techniques : Pair HPLC with tandem MS (LC-MS/MS) for high sensitivity. Use stable isotope-labeled internal standards (e.g., ¹³C₆-N-Acetyl-L-arginine) to correct for matrix effects .

Q. How do variations in this compound levels impact experimental outcomes in disease models?

- Disease Biomarker : Elevated serum levels are linked to uremia and colorectal cancer. In hyperargininemia, dietary interventions (low arginine + sodium benzoate) reduce plasma concentrations, highlighting its metabolic relevance .

- Controls : Include age-matched controls and monitor dietary arginine intake to mitigate confounding variables .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo data on this compound’s metabolic effects?

- Challenge : In vitro models often lack systemic factors (e.g., renal clearance) affecting this compound accumulation.

- Solution : Use integrated approaches: (1) Validate in vitro findings in knockout animal models (e.g., arginase-deficient mice), and (2) employ multi-omics (metabolomics + transcriptomics) to identify compensatory pathways .

Q. What experimental designs are optimal for studying this compound’s role in arginine-proline metabolic crosstalk?

- Isotope Tracing : Use ¹⁵N-labeled arginine to track this compound flux into proline via ornithine intermediates.

- Model Systems : Primary hepatocytes or renal tubular cells are preferred over immortalized lines due to intact urea cycle enzymes .

Q. How can researchers ensure reproducibility in studies involving this compound quantification?

- Reporting Standards : Follow NIH guidelines for preclinical research, detailing sample size, blinding, and statistical methods (e.g., ANOVA with post-hoc tests) .

- Data Transparency : Publish raw chromatograms and MS spectra as supplementary materials to enable cross-lab validation .

Q. What are the analytical challenges in distinguishing this compound from structurally similar guanidino compounds?

- Chromatographic Resolution : Optimize column temperature (25–40°C) and gradient slope to separate isomers like N-α-Acetyl-L-arginine and N-δ-Acetyl-L-arginine .

- Advanced Detection : High-resolution MS (HRMS) with m/z accuracy < 5 ppm can differentiate compounds with identical retention times .

Q. How does this compound interact with other metabolites in uremic toxin accumulation?

- Synergistic Effects : In uremia, it coexists with methylguanidine and creatinine, exacerbating endothelial dysfunction. Use in vitro endothelial models with physiologically relevant toxin mixtures to mimic pathology .

- Therapeutic Targets : Test siRNA against arginine acetyltransferases to modulate this compound levels .

Q. What are the limitations of current in vitro models for studying this compound’s pharmacokinetics?

- Absorption/Excretion : Most cell lines lack organic cation transporters (OCTs) required for this compound uptake. Use transfected HEK293 cells overexpressing OCT1/2 for transport studies .

- Dynamic Range : Supplement culture media with physiological concentrations (10–50 µM) observed in human plasma .

Properties

IUPAC Name |

(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N4O3/c1-5(13)12-6(7(14)15)3-2-4-11-8(9)10/h6H,2-4H2,1H3,(H,12,13)(H,14,15)(H4,9,10,11)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNEIUMQYRCDYCH-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCCN=C(N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CCCN=C(N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80883338 | |

| Record name | N-Acetyl-L-arginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | N-a-Acetyl-L-arginine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004620 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

155-84-0 | |

| Record name | N-Acetyl-L-arginine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetyl-L-arginine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000155840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-acetyl-L-arginine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01985 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-Arginine, N2-acetyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Acetyl-L-arginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N2-acetyl-L-arginine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.316 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETYL ARGININE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TQ7DL04CAE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-a-Acetyl-L-arginine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004620 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.